molecular formula C12H7ClFN3S2 B2838695 4-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 477334-48-8

4-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2838695
CAS RN: 477334-48-8
M. Wt: 311.78
InChI Key: BTZJPEOEWKWBNV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CFTT) is a novel heterocyclic compound with a wide range of applications in scientific research. Its synthesis and mechanism of action have been studied extensively, and it has been found to have biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, explores their synthesis, characterization, and the nature of intermolecular interactions. These interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, are crucial for understanding the stability and behavior of these compounds in different environments. The study combines experimental techniques with quantum mechanical calculations to provide insights into the energetics and potential applications of these interactions (Shukla et al., 2014).

Structural Analysis and Properties

Halogen Bonding in Antibacterial Derivatives

An investigation into the structural, spectroscopic properties, and crystal structure of 1,2,4-triazole-3-thione derivatives highlights the significance of halogen bonding in stabilizing the crystal structure of these compounds. Such studies are fundamental in designing new materials with desired physical and chemical properties (Mirosław et al., 2015).

Synthesis and Characterization

Isostructural Thiazole Derivatives

The synthesis and structural characterization of isostructural thiazole derivatives, including compounds with chlorophenyl and fluorophenyl groups, reveal insights into their crystalline structures. Such research contributes to the understanding of the molecular configurations and potential applications in various fields, including materials science (Kariuki et al., 2021).

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3S2/c13-8-6-7(3-4-9(8)14)17-11(15-16-12(17)18)10-2-1-5-19-10/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZJPEOEWKWBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477334-48-8
Record name 4-(3-CHLORO-4-FLUOROPHENYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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